molecular formula C10H9FN4O B1272170 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 51516-69-9

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B1272170
CAS RN: 51516-69-9
M. Wt: 220.2 g/mol
InChI Key: AXZGQTXCRLLNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial and antitumor activities . The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the molecule's interaction with biological targets .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including the Gewald synthesis technique, Vilsmeier-Haack reaction, and heterocyclization of hydrazides with isocyanates . For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was accomplished through a novel route involving a selective Sandmeyer reaction, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure and stability of pyrazole derivatives are often investigated using spectroscopic methods and computational studies. For example, vibrational spectra (FT-IR and FT-Raman), electronic absorption spectra, and natural bonding orbital (NBO) analysis have been used to study the equilibrium geometry, bonding features, and intramolecular charge transfer within the molecule . Additionally, crystallography and NMR spectroscopy have been employed for structure elucidation, confirming the presence of specific substituents and functional groups .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to yield a wide range of heterocyclic compounds. These reactions include cyclization, condensation, and the formation of Schiff bases, which can lead to the synthesis of polyfunctionalized heterocyclic compounds with significant pharmacological interest . The reactivity of these compounds is influenced by the nature of the substituents and the electronic properties of the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. Computational studies, including HOMO-LUMO calculations and tautomerism studies, provide insights into the electronic properties and preferred tautomeric forms of these compounds, which can influence their reactivity and interaction with biological targets . The introduction of fluorine atoms can significantly alter these properties, potentially leading to compounds with improved biological activity and drug-like characteristics .

Scientific Research Applications

  • Chemical Reagent : This compound is a chemical reagent, which means it can be used in various chemical reactions . The specific reactions it’s used in would depend on the goals of the experiment and the other reagents present .

  • Building Block in Organic Synthesis : The compound could potentially be used as a building block in organic synthesis . Its structure suggests it could be used to construct more complex molecules .

  • Material Science : In the field of material science, such compounds can be used in the synthesis of new materials . Again, the specific applications would depend on the goals of the research .

  • Biochemical Research : In biochemical research, such compounds can be used to study biological systems . For example, they might be used to probe the function of certain proteins or enzymes .

  • Analytical Chemistry : In analytical chemistry, such compounds can be used as standards or controls in various types of analyses .

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGQTXCRLLNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369439
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

CAS RN

51516-69-9
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Citations

For This Compound
2
Citations
LMR Orlando, GC Lechuga, L da Silva Lara… - Molecules, 2021 - mdpi.com
Chagas disease, a chronic and silent disease caused by Trypanosoma cruzi, is currently a global public health problem. The treatment of this neglected disease relies on benznidazole …
Number of citations: 7 www.mdpi.com
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.